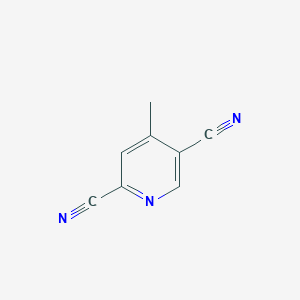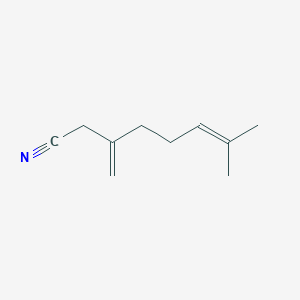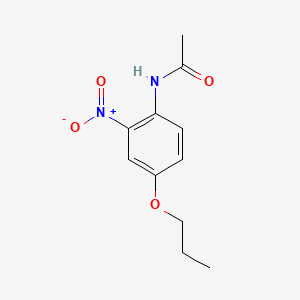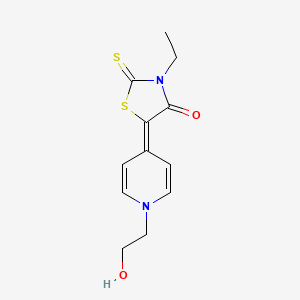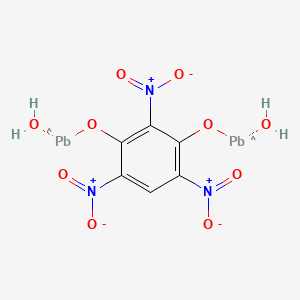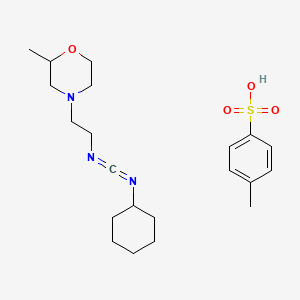
Cyclohexyl(2-(2-methylmorpholino)ethyl)carbodiimide monotoluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate is a chemical compound with the molecular formula C14H25N3O.C7H8O3S and a molecular weight of 423.6 g/mol. This compound is commonly used in various chemical and biological applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate typically involves the reaction of cyclohexyl isocyanate with 2-(2-methylmorpholino)ethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other condensation reactions.
Biology: The compound is employed in the modification of nucleic acids and proteins, aiding in the study of biological processes.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity is primarily due to the presence of the carbodiimide functional group, which can react with amines, carboxylic acids, and other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
- N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride
- Pyridinium p-toluenesulfonate
Uniqueness
Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in various chemical reactions. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in synthetic and biological applications .
Properties
CAS No. |
29886-98-4 |
|---|---|
Molecular Formula |
C21H33N3O4S |
Molecular Weight |
423.6 g/mol |
InChI |
InChI=1S/C14H25N3O.C7H8O3S/c1-13-11-17(9-10-18-13)8-7-15-12-16-14-5-3-2-4-6-14;1-6-2-4-7(5-3-6)11(8,9)10/h13-14H,2-11H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
AVFDIFVXGWEJME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)CCN=C=NC2CCCCC2.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


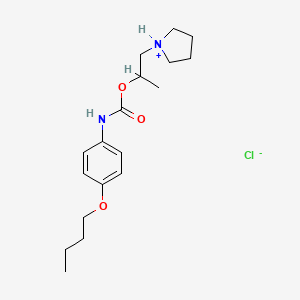

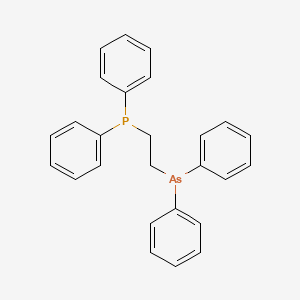

![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)
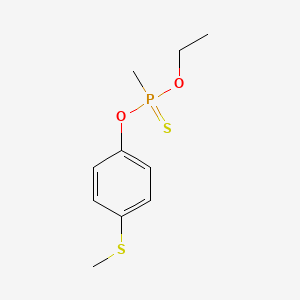
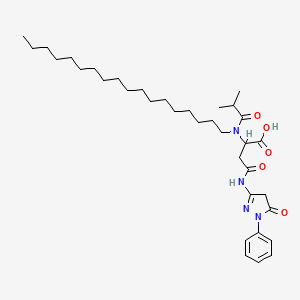
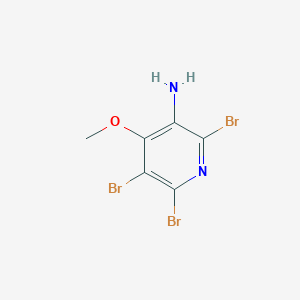
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
